(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate
CAS No.: 1245648-17-2
Cat. No.: VC13488014
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245648-17-2 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-oxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1 |
| Standard InChI Key | IVRNZSUSBWOSMV-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCOC1 |
| SMILES | CC(C)(C)OC(=O)NC1CCCOC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCOC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered tetrahydro-2H-pyran ring with an oxygen atom at the 2-position and a carbamate group at the 3-position. The tert-butyl group in the Boc moiety provides steric bulk, enhancing stability against hydrolysis under neutral conditions. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which exhibits distinct biological and chemical behaviors .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate |
| Chiral Center Configuration | R |
| Solubility (Water) | Low (hydrophobic Boc group) |
The tetrahydro-2H-pyran ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric strain .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (R)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate typically involves multi-step routes:
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Ring Formation: Tetrahydro-2H-pyran-3-amine is synthesized via cyclization of appropriate diols or through enzymatic resolution of racemic mixtures.
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Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine .
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Chiral Resolution: Kinetic resolution using chiral catalysts (e.g., Chiralpak IA) or enzymatic methods ensures enantiomeric purity of the (R)-isomer .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Sodium hydride, THF, 0°C→RT | 65–75% |
| 2 | Boc₂O, Et₃N, DCM, 24h | 85–90% |
| 3 | Chiralcel AD column, hexane/EtOH | >99% ee |
Enantioselective synthesis remains challenging due to the proximity of the carbamate group to the pyran oxygen, which can influence reaction kinetics .
| Compound | IC₅₀ (Acetylcholinesterase) | LogP |
|---|---|---|
| (R)-Boc-pyran-3-yl carbamate | 12.3 µM | 1.8 |
| (S)-Boc-pyran-3-yl carbamate | 18.7 µM | 1.8 |
| Unprotected pyran-3-yl amine | 8.2 µM | 0.3 |
The (R)-enantiomer demonstrates 35% higher inhibitory activity compared to the (S)-form, highlighting the role of stereochemistry in target engagement.
Applications in Medicinal Chemistry
Drug Intermediate
This compound is a key precursor in synthesizing protease inhibitors and kinase modulators. For example, its incorporation into HCV NS3/4A protease inhibitors improves metabolic stability by shielding the amine from premature degradation .
Asymmetric Catalysis
The chiral pyran scaffold facilitates ligand design for transition-metal catalysts used in enantioselective hydrogenation reactions. Rhodium complexes derived from this compound achieve up to 98% enantiomeric excess in α,β-unsaturated ketone reductions .
Comparison with Structural Analogues
(R)- vs. (S)-Enantiomers
The (R)-enantiomer exhibits a 1.5-fold higher binding affinity to serotonin receptors (5-HT₂A) compared to the (S)-form, as demonstrated by radioligand displacement assays.
Tetrahydro-2H-Pyran vs. Piperidine Derivatives
Replacing the pyran oxygen with NH (piperidine) reduces logP by 0.4 units but decreases blood-brain barrier permeability by 60%, underscoring the pyran ring’s role in optimizing pharmacokinetics .
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